molecular formula C8H16N2O2 B2531602 1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine CAS No. 71766-84-2

1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine

Cat. No.: B2531602
CAS No.: 71766-84-2
M. Wt: 172.228
InChI Key: KUBWCLFVLBAPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine is a chemical compound with the molecular formula C7H14NO2. It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This compound is often used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine can be synthesized through the condensation of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride, followed by reduction with sodium borohydride . The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogen additions.

    Substitution: Substituted derivatives with various functional groups attached to the nitrogen atom.

Scientific Research Applications

1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine is used in a wide range of scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidone ethylene acetal: A structurally related compound with similar reactivity.

    1-Methylpiperazine: Another nitrogen-containing spirocyclic compound.

    2-Oxa-6-azaspiro[3.3]heptane: A smaller spirocyclic compound with different ring sizes.

Uniqueness

1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine is unique due to its specific spirocyclic structure that includes both oxygen and nitrogen atoms. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-5-7-6-10-2-1-8(7)11-3-4-12-8/h7,10H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBWCLFVLBAPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C12OCCO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.